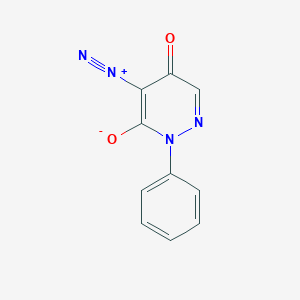
(E)-1-(2,3-Diphenyl-3H-indol-3-yl)-N-methyl-1-phenylmethanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(2,3-Diphenyl-3H-indol-3-yl)-N-methyl-1-phenylmethanimine is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,3-Diphenyl-3H-indol-3-yl)-N-methyl-1-phenylmethanimine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Functionalization of the Indole Core: The indole core is then functionalized with phenyl groups at the 2 and 3 positions through electrophilic aromatic substitution reactions.
Formation of the Imine Group: The final step involves the condensation of the functionalized indole with N-methyl-1-phenylmethanimine under acidic or basic conditions to form the imine group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(2,3-Diphenyl-3H-indol-3-yl)-N-methyl-1-phenylmethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the imine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (E)-1-(2,3-Diphenyl-3H-indol-3-yl)-N-methyl-1-phenylmethanimine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imine group and aromatic rings may play a crucial role in binding to these targets and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
2-Phenylindole: Used in the synthesis of pharmaceuticals.
N-Methylindole: Studied for its biological activities.
Uniqueness
(E)-1-(2,3-Diphenyl-3H-indol-3-yl)-N-methyl-1-phenylmethanimine is unique due to its specific substitution pattern and the presence of the imine group, which may confer distinct chemical and biological properties compared to other indole derivatives.
Propiedades
Número CAS |
88879-87-2 |
|---|---|
Fórmula molecular |
C28H22N2 |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
1-(2,3-diphenylindol-3-yl)-N-methyl-1-phenylmethanimine |
InChI |
InChI=1S/C28H22N2/c1-29-26(21-13-5-2-6-14-21)28(23-17-9-4-10-18-23)24-19-11-12-20-25(24)30-27(28)22-15-7-3-8-16-22/h2-20H,1H3 |
Clave InChI |
LVPNMZDYXCBHMI-UHFFFAOYSA-N |
SMILES canónico |
CN=C(C1=CC=CC=C1)C2(C3=CC=CC=C3N=C2C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



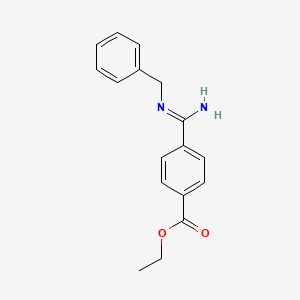
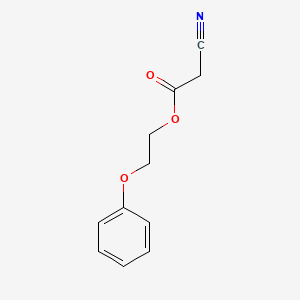

![{3-[(2-Phenoxypropanoyl)amino]phenoxy}acetic acid](/img/structure/B14130025.png)
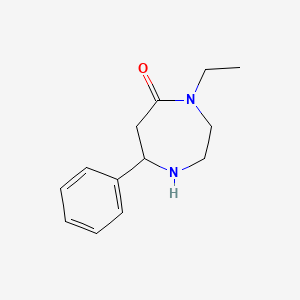
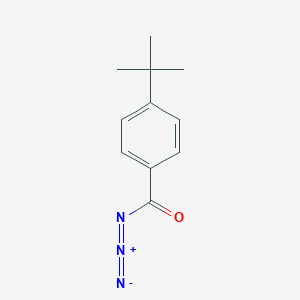
![[(3E)-2-oxo-3-[1-(1H-pyrrol-2-yl)ethylidene]-1H-indol-5-yl]urea](/img/structure/B14130048.png)
![3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine](/img/structure/B14130049.png)

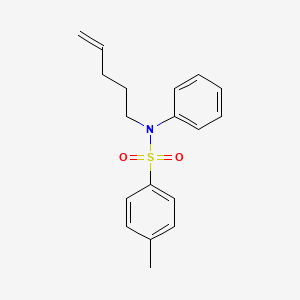
![6-O-[2-(7-bromo-9,9-difluorofluoren-2-yl)-2-oxoethyl] 5-O-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B14130071.png)

